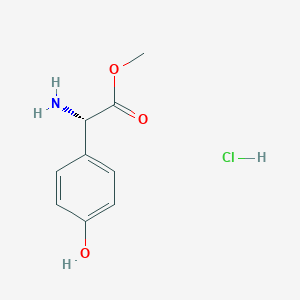

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride

Description

BenchChem offers high-quality (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCKVJUNDXPDJH-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70528781 | |

| Record name | Methyl (2S)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70528781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127369-30-6 | |

| Record name | Methyl (2S)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70528781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Stability & Storage of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride

This guide provides an in-depth technical analysis of the stability and storage requirements for (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride . It is designed for researchers and manufacturing professionals who require precise control over the integrity of this critical chiral intermediate.

Executive Summary

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride (also known as L-p-Hydroxyphenylglycine methyl ester HCl) is a high-value chiral building block used primarily in the semi-synthesis of β-lactam antibiotics (e.g., Cefadroxil, Amoxicillin analogues) and specialized peptide therapeutics.

Its stability is compromised by three primary vectors: ester hydrolysis , benzylic racemization , and phenolic oxidation . Unlike standard amino acids, the phenylglycine scaffold possesses a highly acidic α-proton, making it uniquely susceptible to racemization even under mild basic conditions. This guide outlines a self-validating storage protocol to mitigate these risks.

Chemical Profile & Critical Quality Attributes (CQAs)

| Property | Specification |

| Chemical Name | (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride |

| CAS Number | 127369-30-6 (HCl salt) |

| Molecular Formula | C |

| Molecular Weight | 217.65 g/mol |

| Physical Form | White to off-white crystalline powder |

| Melting Point | 179–183 °C (Decomposes) |

| Solubility | Soluble in water, methanol; slightly soluble in ethanol; insoluble in non-polar solvents.[8] |

| pKa (approx) | ~7.0 (Amine), ~9.8 (Phenol) |

| Hygroscopicity | High (HCl salt form attracts atmospheric moisture) |

Degradation Mechanisms: The "Why"

To preserve this compound, one must understand the causality of its degradation. It is not merely "unstable"; it reacts through specific, predictable pathways.

A. Ester Hydrolysis (Moisture Sensitivity)

The methyl ester moiety is susceptible to hydrolysis, catalyzed by both acids and bases. In the presence of moisture, the HCl salt provides an acidic microenvironment (

B. Racemization (Chiral Instability)

The α-carbon is benzylic (adjacent to a phenyl ring) and attached to an electron-withdrawing ester group. This geometry increases the acidity of the α-proton.

-

Trigger: Basic conditions (

) or elevated temperatures. -

Mechanism: Deprotonation forms a planar enolate intermediate, which re-protonates indiscriminately from either face, leading to the (R)-enantiomer (impurity).

C. Phenolic Oxidation (Light/Air Sensitivity)

The electron-rich phenol group is prone to oxidation by atmospheric oxygen, a process accelerated by UV light. This results in the formation of quinoid species, manifesting as a color shift from white to yellow/brown.

Visualization: Degradation Pathways

The following diagram illustrates the kinetic relationship between storage stressors and degradation products.

Figure 1: Chemical degradation logic showing the three primary breakdown pathways.

Storage & Handling Protocols

This protocol uses a "Barrier & Buffer" strategy: create a physical barrier against moisture/oxygen and buffer the thermal environment.

Storage Conditions Matrix

| Parameter | Recommendation | Rationale |

| Temperature | -20°C ± 5°C (Long-term)2–8°C (Short-term < 1 month) | Lowers kinetic energy, significantly slowing hydrolysis and racemization rates. |

| Atmosphere | Inert Gas (Argon or N | Displaces oxygen to prevent phenolic oxidation. Argon is preferred as it is heavier than air. |

| Container | Amber Glass or Opaque HDPE | Blocks UV radiation to prevent photo-oxidation. |

| Desiccant | Silica Gel or Molecular Sieves | Scavenges trapped moisture to prevent auto-catalyzed hydrolysis. |

Step-by-Step Handling SOP

-

Equilibration: Before opening a stored bottle, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

-

Why? Opening a cold bottle in humid air causes immediate condensation on the powder, triggering rapid hydrolysis.

-

-

Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use vials inside a glove box or dry bag.

-

Re-sealing: If the primary container must be resealed, purge the headspace with Nitrogen or Argon gas for 10–15 seconds before capping. Parafilm the cap junction.

-

Visual Check: Inspect for color changes. Pure material is white.[8] A faint yellow hue indicates early-stage oxidation; brown indicates significant degradation.

Visualization: Storage Decision Tree

Figure 2: Workflow for receiving and storing the compound to ensure maximum shelf-life.

Analytical Monitoring (HPLC Method)

To verify stability, use the following Reverse Phase HPLC method. This method separates the active ester from the hydrolyzed acid and potential enantiomers (if a chiral column is substituted).

Method Parameters

-

Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Note: For chiral purity, use a Crownpak CR(+) or Chiralpak ZWIX column.

-

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV @ 220 nm (Amide bond) and 275 nm (Phenol).

-

Temperature: 25°C.

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 10.0 | 60 | 40 |

| 12.0 | 5 | 95 |

| 15.0 | 95 | 5 |

Self-Validating Check: The hydrolyzed product (p-hydroxyphenylglycine) is more polar and will elute earlier than the methyl ester. If the "front" peak area increases over time, moisture ingress has occurred.

References

-

Sigma-Aldrich. (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride Product Specification.Link

-

PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate Compound Summary. National Library of Medicine. Link

-

Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.[10][11] Tetrahedron Letters, 58(29). (Discusses the mechanism of benzylic racemization). Link

-

ChemicalBook. D-4-Hydroxyphenylglycine Methyl ester hydrochloride MSDS & Properties. (Providing comparative data for the enantiomer). Link

Sources

- 1. Methyl D-(-)-4-hydroxy-phenylglycinate | 37763-23-8 [chemicalbook.com]

- 2. D-4-Hydroxyphenylglycine Methyl ester hydrochloride | 57591-61-4 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride - Lead Sciences [lead-sciences.com]

- 6. (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride | 127369-30-6 [sigmaaldrich.com]

- 7. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate | C9H11NO3 | CID 10932044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. luxembourg-bio.com [luxembourg-bio.com]

Technical Guide: Discovery and Process Evolution of p-Hydroxyphenylglycine Derivatives

The following technical guide details the discovery, synthesis evolution, and industrial application of D-p-hydroxyphenylglycine (D-HpG) and its derivatives.

Executive Summary: The Chiral Side-Chain Imperative

D-p-Hydroxyphenylglycine (D-HpG) is not merely an amino acid; it is the chiral architect behind the broad-spectrum efficacy of semi-synthetic

The history of D-HpG is a case study in the transition from classical stoichiometric organic chemistry to modern industrial biocatalysis. The "discovery" here is not just of the molecule, but of the Dynamic Kinetic Resolution (DKR) process—a method that bypassed the 50% yield ceiling of classical chiral resolution, establishing the economic viability of modern antibiotics.

The Chemical Era: Classical Synthesis & The Resolution Bottleneck

Before the enzymatic revolution, D-HpG was produced via non-stereoselective routes requiring laborious downstream processing.

The Mannich-Type Condensation

The earliest industrial route involved the condensation of phenol, glyoxylic acid, and ammonia. While atom-economical in theory, this reaction produces a racemic mixture (DL-HpG) and suffers from regio-selectivity issues (ortho- vs. para-substitution).

The Bucherer-Bergs Route

To improve regioselectivity, the industry adopted the Bucherer-Bergs reaction. This multi-component reaction forms a hydantoin intermediate, which is subsequently hydrolyzed.

Mechanism:

-

Condensation: p-Hydroxybenzaldehyde reacts with HCN and ammonium carbonate.

-

Cyclization: Formation of DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH).

-

Hydrolysis: Alkaline hydrolysis yields DL-HpG.

The Challenge: Classical Resolution

The antibiotic activity resides strictly in the D-isomer. The L-isomer is an impurity.

-

Method: Fractional crystallization using chiral resolving agents like D-bromocamphorsulfonic acid (D-BrCas) .

-

The Yield Trap: This process has a theoretical maximum yield of 50%. The L-isomer must be racemized (using harsh conditions like high pressure/temperature or acetic anhydride) and recycled, creating a costly "loop" with significant solvent waste.

The Biocatalytic Revolution: The Kaneka Process

In the late 1970s and early 1980s, researchers at Kanegafuchi Chemical Industry (now Kaneka) fundamentally altered this landscape. They discovered that certain soil bacteria (Agrobacterium radiobacter, Pseudomonas sp.) possessed enzymes capable of stereoselective hydrolysis.

Dynamic Kinetic Resolution (DKR)

This is the core technical innovation. Unlike classical resolution, DKR couples a rapid racemization step with an irreversible, stereoselective enzymatic step.

The System:

-

Substrate: DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH).

-

Spontaneous Racemization: Under slightly alkaline conditions (pH > 8), the chiral center of the hydantoin ring racemizes spontaneously via keto-enol tautomerism.

-

Stereoselective Ring Opening: D-Hydantoinase specifically hydrolyzes only the D-hydantoin to N-carbamoyl-D-HpG.

-

Deprotection: D-Carbamoylase (or chemical hydrolysis) converts the carbamoyl intermediate to free D-HpG.

Result: As the D-hydantoin is depleted, the L-hydantoin racemizes to restore equilibrium, eventually driving the conversion of both enantiomers to the D-product with >99% yield.

Visualization: The Enzymatic DKR Cascade

Figure 1: The Dynamic Kinetic Resolution (DKR) pathway converting racemic hydantoin to pure D-HpG.

Experimental Protocols

Protocol A: Biocatalytic Production of D-HpG (Bench Scale)

Based on the Kaneka/Agrobacterium protocols.

Reagents:

-

Substrate: DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH)

-

Biocatalyst: Recombinant E. coli expressing D-hydantoinase and D-carbamoylase (or immobilized enzyme preparation).[1]

-

Buffer: 0.1 M Potassium Phosphate (pH 8.0) containing 1 mM MnCl

(cofactor).

Method:

-

Preparation: Suspend DL-HPH (50 g/L) in the phosphate buffer. The substrate is sparingly soluble; this will be a slurry.

-

Inerting: Sparge the reactor with nitrogen to prevent oxidative darkening of the phenol group.

-

Reaction: Add the biocatalyst (10 U/mL activity). Incubate at 40°C with agitation (200 rpm).

-

Monitoring: Monitor pH. The ring-opening produces an acid; maintain pH 8.0 using 5M NaOH (pH-stat).

-

Note: The high pH is critical for the in situ racemization of the unreacted L-hydantoin.

-

-

Termination: Once base consumption plateaus (approx. 24h), heat to 80°C for 10 min to denature enzymes.

-

Isolation: Filter cell debris. Acidify the filtrate to pH 4.0 (isoelectric point of D-HpG) using HCl.

-

Crystallization: Cool to 4°C. D-HpG precipitates as white needles. Filter, wash with cold water, and dry.

Protocol B: Synthesis of D-HpG Dane Salt (The Activated Derivative)

To use D-HpG in antibiotic synthesis, the amino group must be protected and the carboxyl group activated. The industry standard is the Dane Salt (Enamine salt).

Reagents:

-

Methyl Acetoacetate (or Ethyl Acetoacetate)

-

Potassium Hydroxide (KOH)

-

Solvent: Methanol or Ethanol

Method:

-

Dissolution: Dissolve 1.0 eq of KOH in Methanol. Add 1.0 eq of D-HpG. Stir until a clear solution of potassium D-hydroxyphenylglycinate forms.

-

Enamine Formation: Add 1.1 eq of Methyl Acetoacetate.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 2 hours.

-

Precipitation: Cool the reaction mixture to 0-5°C. Add an anti-solvent (e.g., Isopropanol or Ethyl Acetate) to precipitate the salt.

-

Filtration: Filter the crystalline "Dane Salt" (Potassium D-N-(1-methoxycarbonylpropen-2-yl)-p-hydroxyphenylglycinate).

-

Storage: Store under desiccant. This salt is now ready for mixed-anhydride coupling to 6-APA.

Downstream Application: The Dane Salt Coupling

The Dane salt is the bridge between the amino acid and the final antibiotic.

Figure 2: The Dane Salt coupling workflow for Amoxicillin synthesis.

Comparison of Production Methods

| Feature | Chemical Resolution (Classical) | Enzymatic DKR (Modern) |

| Starting Material | DL-HpG (Racemic) | DL-5-Hydroxyphenylhydantoin |

| Theoretical Yield | 50% (without recycling) | 100% |

| Process Steps | Synthesis → Resolution → Racemization Loop | One-pot DKR |

| Reagents | Chiral Acids (D-BrCas), Organic Solvents | Enzymes, Aqueous Buffer |

| E-Factor (Waste) | High (Solvent intensive) | Low (Water-based) |

| Optical Purity | >98% (Requires recrystallization) | >99.5% (Intrinsic specificity) |

References

-

Takahashi, S., et al. (1979). "Microbial production of D-p-hydroxyphenylglycine." Journal of Fermentation Technology. (Foundational work on microbial hydantoinase).

-

Kaneka Corporation. (2018).[7][8] "Kaneka officially starts continuous manufacturing in GMP condition."[8] (Modern continuous flow application).

-

Syldatk, C., et al. (1999). "Microbial hydantoinases—industrial enzymes from the origin of life?" Applied Microbiology and Biotechnology. (Review of the enzymatic mechanism).

-

US Patent 4231954A. "Dane salt and process for preparing aminopenicillins therefrom." (Detailed protocol for Dane salt synthesis).

-

Altenbuchner, J., et al. (2001). "Hydantoinases and related enzymes." Biotechnology (Vol 10). (Detailed biochemical characterization).

-

Bommarius, A. S., et al. (1998). "Membrane bioreactors for the production of enantiomerically pure alpha-amino acids." Annals of the New York Academy of Sciences. (Process engineering for D-HpG).

Sources

- 1. One-step production of D-p-hydroxyphenylglycine by recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De Novo Biosynthesis of D- p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2002034921A2 - FERMENTATIVE PRODUCTION OF D-p-HYDROXYPHENYLGLYCINE AND D-PHENYLGLYCINE - Google Patents [patents.google.com]

- 5. US4231954A - Dane salt and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]

- 6. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]

- 7. Kaneka officially starts continuous manufacturing under GMP - BioSpace [biospace.com]

- 8. Kaneka officially starts continuous manufacturing in GMP condition | KANEKA CORPORATION [kaneka.co.jp]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 12. Bucherer-Bergs Reaction [organic-chemistry.org]

- 13. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for the Enantioselective Synthesis of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride

An Application Note for Drug Development Professionals

Abstract

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is a critical chiral building block in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain penicillins and cephalosporins.[1] Its stereochemical purity is paramount, as the biological activity of the final API is often enantiomer-dependent. This document provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind procedural choices, robust quality control measures, and safety considerations. We present a primary method based on the direct esterification of the commercially available chiral precursor, (S)-2-amino-2-(4-hydroxyphenyl)acetic acid, a route favored for its efficiency and atom economy. An alternative strategy involving the enzymatic resolution of the corresponding racemic ester is also discussed to provide a comprehensive guide for researchers.

Introduction and Strategic Rationale

The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of medicinal chemistry.[2][3] The target molecule, (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, possesses a single stereocenter which must be rigorously controlled. Several synthetic strategies can be envisioned:

-

Asymmetric Synthesis: Building the chiral center from achiral precursors using a chiral catalyst or auxiliary. The Asymmetric Strecker synthesis is a classic example of this approach.[4][5][6] While powerful, this often requires specialized catalysts and rigorous optimization.

-

Resolution of a Racemic Mixture: Synthesizing the racemic ester and then separating the enantiomers. This can be achieved through classical resolution with a chiral acid or, more efficiently, through enzymatic kinetic resolution, where an enzyme selectively acts on one enantiomer.[7][8][9]

-

Chiral Pool Synthesis: Utilizing a readily available, enantiopure starting material. This is often the most direct and cost-effective method if the precursor is commercially accessible.

For this guide, we will focus on the Chiral Pool Synthesis approach, starting from (S)-2-amino-2-(4-hydroxyphenyl)acetic acid (also known as D-(-)-p-Hydroxyphenylglycine). This method is highly reliable and avoids the generation of an unwanted enantiomer, making it an attractive option for both lab-scale and industrial production.[10]

Primary Protocol: Direct Esterification of (S)-p-Hydroxyphenylglycine

This protocol employs a modified Fischer esterification, where methanol serves as both the solvent and the esterifying agent, and an in-situ generated hydrochloric acid acts as the catalyst. A key variation involves the use of trimethylchlorosilane (TMSCl), which reacts with methanol to generate HCl and also acts as a water scavenger, driving the equilibrium towards product formation.[10][11]

Reaction Mechanism and Principle

The reaction proceeds via acid-catalyzed esterification. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. A molecule of methanol then attacks this carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester. The amino group is protonated by the acidic medium to form the ammonium hydrochloride salt.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| (S)-2-amino-2-(4-hydroxyphenyl)acetic acid | 167.16 | 16.72 g | 0.10 | High purity, >99% ee |

| Methanol (Anhydrous) | 32.04 | 150 mL | - | Reagent grade, low water content is crucial |

| Trimethylchlorosilane (TMSCl) | 108.64 | 16.3 g (19 mL) | 0.15 | Handle in a fume hood, corrosive |

| Diethyl Ether | 74.12 | 200 mL | - | For precipitation/washing |

| Equipment | ||||

| 250 mL Round-bottom flask | ||||

| Magnetic stirrer and stir bar | ||||

| Reflux condenser | ||||

| Ice bath | ||||

| Rotary evaporator | ||||

| Büchner funnel and filter flask |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl.

Step-by-Step Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-amino-2-(4-hydroxyphenyl)acetic acid (16.72 g, 0.10 mol).

-

Suspension: Add anhydrous methanol (150 mL) to the flask and stir to create a suspension.

-

Cooling: Place the flask in an ice-water bath and cool the suspension to 0-5 °C with vigorous stirring.

-

Reagent Addition: Slowly add trimethylchlorosilane (19 mL, 0.15 mol) dropwise to the cold suspension over 20-30 minutes. Causality Note: This addition is exothermic; slow addition is critical to control the temperature and prevent side reactions. The suspension should gradually become a clear solution as the amino acid dissolves upon salt formation and esterification begins.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 60-65 °C) for 12-16 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v) and visualizing with ninhydrin stain. The disappearance of the starting material spot indicates reaction completion.

-

Isolation: After the reaction is complete, cool the flask to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a thick oil or a semi-solid residue.

-

Precipitation: To the residue, add diethyl ether (150 mL) and stir or sonicate vigorously. This will cause the hydrochloride salt product to precipitate as a white solid. Causality Note: The product is an ionic salt and is insoluble in non-polar diethyl ether, while any unreacted starting materials or non-polar impurities remain in solution.

-

Filtration and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with additional diethyl ether (2 x 25 mL) to remove any residual impurities.

-

Drying: Dry the product under vacuum at 40-50 °C for 4-6 hours to yield (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride as a white to off-white crystalline powder.

Alternative Strategy: Enzymatic Kinetic Resolution

For cases where the racemic starting material is more accessible, enzymatic kinetic resolution offers an elegant method for obtaining the desired (S)-enantiomer. The principle relies on the high stereoselectivity of enzymes, typically lipases, to hydrolyze one enantiomer of a racemic mixture at a much faster rate than the other.[9]

General Workflow for Enzymatic Resolution

Caption: General workflow for enzymatic resolution to obtain the (S)-ester.

Rationale

-

N-Acetylation: The racemic amino ester is first protected, commonly via acetylation, as many lipases show higher activity and selectivity towards N-acyl derivatives.

-

Enzymatic Hydrolysis: The racemic N-acetyl ester is incubated with a lipase (e.g., from Candida antarctica or Pseudomonas fluorescens) in a buffered aqueous solution.[12] The enzyme selectively hydrolyzes the (R)-N-acetyl ester to the corresponding (R)-N-acetyl acid.

-

Separation: The reaction is stopped at ~50% conversion. The resulting mixture contains the desired (S)-N-acetyl ester and the (R)-N-acetyl acid. These can be separated by extraction, as the acid is soluble in aqueous base while the ester remains in the organic phase.

-

Deprotection: The isolated (S)-N-acetyl ester is then deprotected via acidic hydrolysis to yield the final target compound.

This method, while involving more steps, is highly effective for producing material with very high enantiomeric excess.

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | White to off-white crystalline powder[1] |

| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. |

| Purity | HPLC | ≥97%[1] |

| Melting Point | Melting Point Apparatus | 187-190 °C[1] |

| Optical Purity | Chiral HPLC | Enantiomeric Excess (ee) ≥99% |

| Specific Rotation | Polarimetry | [α]D20 = -120° to -130° (c=1, methanol)[1] |

Chiral HPLC Analysis

Determining the enantiomeric excess is the most critical quality control step. This is typically performed using a chiral stationary phase (CSP).

-

Principle: Enantiomers are separated by forming transient diastereomeric complexes with the chiral selector bonded to the stationary phase, leading to different retention times. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are commonly used for amino acid derivatives.[13][14][15]

-

Alternative: Pre-column derivatization with a chiral reagent (e.g., OPA and a chiral thiol) can form diastereomers that are separable on a standard achiral reversed-phase column.[16][17]

Safety and Handling

-

Trimethylchlorosilane (TMSCl): Highly corrosive, flammable, and reacts with moisture to produce HCl gas. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Diethyl Ether: Extremely flammable. Use in a fume hood away from ignition sources.

-

General: All operations should be conducted by trained personnel in a suitable laboratory setting. Review the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend reaction time and monitor by TLC. Confirm the quality of the TMSCl. |

| Loss during work-up. | Ensure complete precipitation by adding sufficient ether and allowing adequate time for crystallization, potentially at a lower temperature. | |

| Low Purity | Incomplete reaction or side products. | Re-crystallize the final product from a suitable solvent system (e.g., Methanol/Ether). |

| Low Enantiomeric Excess (ee) | Racemization during reaction. | Avoid excessively high temperatures or prolonged reaction times. Ensure the starting amino acid has high optical purity. |

| Inaccurate measurement. | Validate the chiral HPLC method. Ensure baseline separation of enantiomers. |

Conclusion

This application note provides a robust and reliable protocol for the synthesis of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride from its corresponding amino acid. The method is high-yielding, uses readily available reagents, and provides a direct route to the enantiomerically pure target. The inclusion of detailed analytical and quality control procedures ensures that the final product meets the stringent requirements for pharmaceutical development. Researchers are encouraged to adapt the outlined principles and troubleshooting guide to their specific laboratory contexts.

References

-

PrepChem. (n.d.). Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from PrepChem.com. [Link]

-

ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Retrieved from ResearchGate. [Link]

- Google Patents. (1968). US3386888A - Resolution of racemic amino acids.

- Google Patents. (2019). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from Wikipedia. [Link]

-

EurekAlert!. (2026, January 30). A new approach to chiral α-amino acid synthesis. [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, March 8). (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. [Link]

- Google Patents. (2014).

-

ResearchGate. (2025, August 5). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures. [Link]

-

ACS Publications. (2019, July 7). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. [Link]

-

YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids. [Link]

-

ACS Publications. (2023, June 29). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. [Link]

-

SciSpace. (n.d.). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. [Link]

-

Oxford Academic. (n.d.). Self-Replication of Chiral α-Amino Acids in Strecker-Type Synthesis. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from organic-chemistry.org. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from agilent.com. [Link]

-

MDPI. (2024, October 5). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. [Link]

- Google Patents. (2013).

-

NIH National Center for Biotechnology Information. (2022, July 11). Immobilized Lipase in Resolution of Ketoprofen Enantiomers. [Link]

-

MDPI. (n.d.). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. A new approach to chiral α-amino acid synthesis - photo-driven nitrogen heterocyclic carbene catalyzed highly enantioselective radical α-amino esterification | EurekAlert! [eurekalert.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]

- 11. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quality Control Testing of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride

Introduction: Ensuring the Integrity of a Key Pharmaceutical Intermediate

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride, a chiral α-amino acid ester, is a critical starting material and key intermediate in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics such as amoxicillin.[1][2] The stereochemical purity and overall quality of this intermediate are paramount, as they directly impact the safety, efficacy, and impurity profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the quality control (QC) testing of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride, offering detailed protocols and the scientific rationale behind them for researchers, scientists, and drug development professionals.

The quality of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is defined by its identity, strength, purity, and quality. A robust QC testing regimen is therefore essential to ensure that each batch consistently meets the required specifications. This guide will detail the multifaceted analytical approach required to fully characterize this important molecule.

Physicochemical Properties and Reference Standards

A thorough understanding of the physicochemical properties of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is fundamental for its analysis. These properties inform the selection of analytical techniques and the development of appropriate test methods.

| Property | Specification | Rationale |

| Appearance | White to off-white crystalline powder | A visual inspection is the first indicator of purity. Deviations from the expected appearance may suggest the presence of impurities or degradation. |

| Solubility | Moderately soluble in water and polar solvents like methanol; insoluble in non-polar solvents.[1] | Solubility characteristics are critical for sample preparation in various analytical tests, particularly for chromatographic analysis. |

| Melting Point | Approximately 187-190°C (with decomposition)[1] | The melting point is a useful indicator of purity. A broad melting range or a value significantly different from the reference standard can indicate the presence of impurities. |

| Specific Optical Rotation | +120° to +130° (c=1 in methanol) | As a chiral molecule, the specific optical rotation is a critical identity and purity test, confirming the correct enantiomeric form. The (S)-enantiomer will have a positive rotation, opposite to the (R)-enantiomer which is reported to be -120° to -130°.[1] |

Reference Standards: The use of well-characterized reference standards is a prerequisite for accurate and reliable QC testing. A primary reference standard of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride with established purity should be used for identification, assay, and impurity quantification.

Comprehensive Quality Control Testing Workflow

The quality control of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride involves a series of tests to confirm its identity, quantify its purity and strength, and determine the levels of any impurities. The following workflow provides a systematic approach to the complete analysis of a batch.

Caption: A comprehensive QC testing workflow for (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride.

Detailed Analytical Protocols

Identification

Principle: FTIR spectroscopy is a powerful technique for the identification of functional groups present in a molecule. The infrared spectrum of the sample is compared to that of a reference standard, and should be concordant.

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr and compressing the mixture into a transparent disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Interpretation: The spectrum should exhibit characteristic absorption bands corresponding to the functional groups of the molecule.

Expected Characteristic Peaks:

-

~3400-3200 cm⁻¹: O-H stretching (phenolic) and N-H stretching (primary amine hydrochloride).

-

~3000-2800 cm⁻¹: C-H stretching (aromatic and aliphatic).

-

~1750-1730 cm⁻¹: C=O stretching (ester).

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching (aromatic ring).

-

~1250-1000 cm⁻¹: C-O stretching (ester and phenol).

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the identity and integrity of the compound. The chemical shifts and coupling constants of the sample should match those of the reference standard.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Interpretation: The chemical shifts and multiplicities of the signals should be consistent with the structure of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

~9.0-10.0 ppm: Broad singlet, 1H (phenolic OH).

-

~8.5-9.5 ppm: Broad singlet, 3H (amine NH₃⁺).

-

~7.3-7.4 ppm: Doublet, 2H (aromatic CH ortho to CH-NH₃⁺).

-

~6.8-6.9 ppm: Doublet, 2H (aromatic CH ortho to OH).

-

~5.1-5.2 ppm: Singlet, 1H (α-CH).

-

~3.7 ppm: Singlet, 3H (ester CH₃).

Principle: This test confirms the stereochemical identity of the compound. The (S)-enantiomer will rotate plane-polarized light in a specific direction and magnitude.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a suitable amount of the sample in methanol to obtain a concentration of 10 mg/mL (c=1).

-

Measurement: Measure the optical rotation of the solution at a specified temperature (e.g., 20°C or 25°C) using a calibrated polarimeter at the sodium D-line (589 nm).

-

Calculation: Calculate the specific rotation using the formula: [α] = (100 * α_obs) / (l * c), where α_obs is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.

Acceptance Criteria: The specific optical rotation should be between +120° and +130°.

Purity and Assay

Principle: A stability-indicating reversed-phase HPLC method is used to separate the main component from its potential impurities, including starting materials, by-products, and degradation products.

Protocol:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 40% B

-

25-30 min: 40% to 5% B

-

30-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (90:10 v/v) to a concentration of approximately 0.5 mg/mL.

System Suitability:

-

Tailing Factor: ≤ 2.0 for the main peak.

-

Theoretical Plates: ≥ 2000 for the main peak.

-

RSD of replicate injections: ≤ 2.0% for the main peak area.

Impurity Profiling: Potential process-related impurities for (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride can arise from the starting materials and side reactions during synthesis. Common synthesis methods involve the esterification of (S)-4-hydroxyphenylglycine.[3] Given its use as a precursor for amoxicillin, impurities related to this process are also relevant.[2][4]

Potential Impurities:

-

(S)-4-hydroxyphenylglycine: The unreacted starting material.

-

Dimer of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Formed by intermolecular condensation.

-

Racemic mixture: Presence of the (R)-enantiomer.

-

Degradation products: Arising from hydrolysis of the ester or oxidation of the phenol group.

Caption: Potential sources of impurities in (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride.

Principle: A chiral stationary phase (CSP) is used to separate the (S)- and (R)-enantiomers, allowing for the quantification of the unwanted (R)-enantiomer.

Protocol:

-

Column: Chiral stationary phase based on a macrocyclic glycopeptide, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A mixture of ethanol, acetonitrile, and an acidic modifier (e.g., 0.1% trifluoroacetic acid) in a suitable ratio, to be optimized for resolution. A typical starting point could be a mixture of Hexane:Ethanol:TFA (80:20:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detector Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Acceptance Criteria: The peak corresponding to the (R)-enantiomer should be not more than 0.5% of the total area of both enantiomer peaks.

Principle: The assay is determined using the same HPLC method as for purity and related substances, by comparing the peak area of the main component in the sample to that of a reference standard of known purity.

Protocol:

-

Standard Preparation: Prepare a solution of the reference standard at the same concentration as the sample solution.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: Calculate the percentage assay using the formula: Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

Acceptance Criteria: The assay should be between 98.0% and 102.0% on the dried basis.

Specific Tests

Principle: This method determines the amount of water present in the sample by titration with a Karl Fischer reagent, which reacts specifically and quantitatively with water.

Protocol:

-

Apparatus: Use a calibrated coulometric or volumetric Karl Fischer titrator.

-

Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

-

Titration: Titrate with the Karl Fischer reagent to the electrometric endpoint.

-

Calculation: The water content is calculated automatically by the instrument.

Acceptance Criteria: The water content should be not more than 0.5%.[1]

Principle: This test measures the amount of inorganic impurities in the substance. The sample is ignited in the presence of sulfuric acid, which converts metal salts to their more stable sulfates.

Protocol (based on USP <281>): [4][5]

-

Crucible Preparation: Ignite a suitable crucible at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh accurately.

-

Sample Preparation: Accurately weigh 1 to 2 g of the substance into the crucible.

-

Ignition: Moisten the sample with a small amount of sulfuric acid and heat gently until the substance is thoroughly charred. Cool, moisten the residue with more sulfuric acid, and heat gently until white fumes are no longer evolved. Ignite the crucible at 600 ± 50°C until the residue is completely incinerated.

-

Final Weighing: Cool the crucible in a desiccator and weigh accurately.

-

Calculation: Calculate the percentage of residue.

Acceptance Criteria: The residue on ignition should be not more than 0.1%.[1]

Stability-Indicating Nature of the HPLC Method and Forced Degradation Studies

To ensure that the HPLC method for purity and related substances is stability-indicating, forced degradation studies should be performed on the drug substance.[6] These studies involve subjecting the material to stress conditions to generate potential degradation products. The HPLC method must be able to resolve these degradation products from the parent peak and from each other.

Forced Degradation Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The developed HPLC method should demonstrate peak purity for the main peak in all stressed samples, confirming its specificity and stability-indicating nature.

Conclusion

The quality control of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is a critical aspect of ensuring the quality and safety of the final pharmaceutical products derived from it. The analytical protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this key intermediate. Adherence to these testing procedures, with proper validation and the use of qualified reference standards, will ensure that each batch meets the stringent requirements for use in pharmaceutical manufacturing.

References

-

PrepChem. (n.d.). Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from [Link]

- Google Patents. (2013). CN103224437A - Amino acid methyl ester hydrochloride preparation.

- Ningbo Inno Pharmchem Co., Ltd. (2025). (R)-Methyl 2-amino-2-(4-hydroxyphenyl)

- Pharmaffiliates. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.

-

ResearchGate. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin. Retrieved from [Link]

- Agilent. (2010). Analysis of Amino Acids by HPLC.

-

ResearchGate. (2025). Validation of an HPLC method for the determination of amino acids in feed. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- ResearchGate. (2025). Enantioseparation of ??

- NIH. (n.d.).

-

JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

- SciELO. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.

- ResearchGate. (n.d.).

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- USP. (2016). BRIEFING 281 Residue on Ignition, USP 28 page 2303.

- ResearchGate. (n.d.). Determination of amoxicillin trihydrate impurities 4-hydroxyphenylglycine (4-HPG) and 6-Aminopenicylanic acid (6-APA) by means of ultraviolet spectroscopy.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 4. Determination of amoxicillin trihydrate impurities 4-hydroxyphenylglycine (4-HPG) and 6-Aminopenicylanic acid (6-APA) by means of ultraviolet spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. assyro.com [assyro.com]

Application Notes & Protocols: Leveraging (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride for Enzyme Interaction Studies

Abstract

This technical guide provides a comprehensive framework for utilizing (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride, a chiral α-amino acid ester, in advanced enzyme interaction studies. While primarily recognized as a key intermediate in the synthesis of β-lactam antibiotics like Amoxicillin, its structural features make it an exemplary tool for investigating the kinetics, inhibition, and binding mechanisms of specific enzyme classes, particularly α-amino acid ester hydrolases (AEHs).[1][2] This document details the scientific rationale, step-by-step experimental protocols for enzymatic and biophysical assays, and data interpretation guidelines for researchers in enzymology and drug development.

Introduction: A Dual-Purpose Reagent

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is a derivative of the non-proteinogenic amino acid p-hydroxyphenylglycine.[3] Amino acids and their derivatives are fundamental building blocks in pharmaceutical development, serving not only as synthetic precursors but also as modulators of biological activity.[4][5][] The title compound's stable hydrochloride salt form, defined stereochemistry, and functional groups—a primary amine, a methyl ester, and a phenol ring—make it a versatile substrate and ligand for probing enzyme active sites.

Its most direct application lies in the study of α-amino acid ester hydrolases (AEHs) , a family of enzymes that catalyze both the hydrolysis of α-amino acid esters and the synthesis of semi-synthetic antibiotics.[2][7][8] The ability of AEHs to act on this compound makes it a perfect substrate for developing and validating high-throughput screening assays or for detailed mechanistic studies of this enzyme class. Beyond its role as a substrate, its structure serves as a valuable scaffold for fragment-based drug discovery and as a competitive ligand to probe the active sites of other enzymes that recognize amino acid-like structures.

Physicochemical Properties & Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃·HCl | [9] |

| Molecular Weight | 217.65 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 187-190°C | [9] |

| Solubility | Moderately soluble in water and polar organic solvents (e.g., methanol, DMSO). Insoluble in non-polar solvents. | [9] |

| Purity | ≥97% (HPLC recommended) | [9] |

Stock Solution Preparation (Self-Validating Protocol):

-

Justification: A precise stock solution is the foundation of reliable quantitative data. Dimethyl sulfoxide (DMSO) is often the solvent of choice for its high solvating power and compatibility with most biological assays at low final concentrations (<1% v/v).

-

Protocol:

-

Accurately weigh a sufficient amount of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride using an analytical balance.

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 50-100 mM).

-

Ensure complete dissolution by vortexing. Gentle warming (<40°C) may be applied if necessary.

-

Validation Step: Confirm the concentration of the stock solution via a secondary method, such as UV spectroscopy, if a known molar extinction coefficient is available, or by preparing a standard curve via HPLC.

-

Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Kinetic Analysis of Enzyme-Catalyzed Hydrolysis

This section describes how to use the title compound as a substrate to determine the kinetic parameters (Km, Vmax) of an esterase or hydrolase.

Principle of the Assay

The enzymatic hydrolysis of the methyl ester bond yields (S)-2-amino-2-(4-hydroxyphenyl)acetic acid and methanol. The reaction progress can be monitored continuously by detecting the formation of the carboxylic acid product. A common method is to use a pH indicator dye in a weakly buffered solution; the production of the acid leads to a pH drop, causing a measurable change in the dye's absorbance.[10][11] Alternatively, HPLC-based methods can be used to directly quantify the disappearance of the substrate or the appearance of the product over time.

Protocol: Spectrophotometric Assay for Michaelis-Menten Kinetics

Causality: This protocol is designed to measure the initial reaction velocity (v₀) across a range of substrate concentrations. By fitting this data to the Michaelis-Menten equation, we can determine Km (the substrate concentration at half-maximal velocity, indicating binding affinity) and Vmax (the maximum reaction rate).[12]

Materials:

-

Purified enzyme (e.g., an α-amino acid ester hydrolase).

-

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride (Substrate).

-

Assay Buffer: A low-concentration buffer (e.g., 5 mM HEPES, pH 7.5) to allow for pH changes.

-

pH Indicator Dye: Phenol Red (pKa ~7.7) is suitable for this pH range.

-

96-well clear, flat-bottom microplate.

-

Microplate spectrophotometer capable of reading absorbance at ~560 nm (for Phenol Red).

Procedure:

-

Reagent Preparation:

-

Prepare a 2X enzyme solution in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

-

Prepare a series of 2X substrate dilutions in Assay Buffer. A typical range might span from 0.1x Km to 10x Km. If Km is unknown, start with a wide range (e.g., 10 µM to 5 mM).

-

Add the pH indicator dye to the 2X substrate solutions at a constant final concentration (e.g., 25 µM Phenol Red).

-

-

Assay Setup (96-Well Plate):

-

Test Wells: Add 50 µL of each 2X substrate dilution in triplicate.

-

Control Wells: Add 50 µL of Assay Buffer with dye (no substrate) and 50 µL of the highest concentration substrate solution (no enzyme) to measure background and non-enzymatic hydrolysis.

-

-

Reaction Initiation and Measurement:

-

Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding 50 µL of the 2X enzyme solution to all test wells.

-

Immediately place the plate in the spectrophotometer and begin kinetic measurements, recording absorbance at 560 nm every 15-30 seconds for 10 minutes.

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Plot v₀ versus substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

-

Protocols for Enzyme Inhibition and Binding Analysis

Beyond serving as a substrate, the title compound can be used to screen for inhibitors of related enzymes or to characterize the thermodynamics and kinetics of binding interactions using advanced biophysical techniques.[13][14][15][16]

Protocol: Enzyme Inhibition Assay (IC50 Determination)

Trustworthiness: This protocol incorporates essential controls to ensure that observed inhibition is due to the specific action of the test compound on the enzyme, not assay artifacts. The goal is to determine the IC50, the concentration of an inhibitor required to reduce enzyme activity by 50%.[12][17]

Materials:

-

Target enzyme, its substrate, and appropriate buffer.

-

Test inhibitor (e.g., a derivative of the title compound).

-

Positive control inhibitor (known inhibitor of the target enzyme).

-

96- or 384-well plate.

-

Detection instrument (spectrophotometer, fluorometer, etc.).

Procedure:

-

Plate Layout: Design a plate map that includes wells for:

-

100% Activity Control: Enzyme, substrate, buffer, and solvent (DMSO) only.

-

0% Activity Control (Blank): Substrate, buffer, and solvent (no enzyme).

-

Test Compound Wells: Enzyme, substrate, buffer, and serial dilutions of the test compound. Use at least 8-10 concentrations, typically in a semi-log series.[12]

-

Positive Control Wells: Enzyme, substrate, buffer, and serial dilutions of the known inhibitor.

-

-

Assay Execution:

-

Add assay buffer to all wells.

-

Add the test compound, positive control inhibitor, or DMSO vehicle to the appropriate wells.

-

Add the enzyme solution to all wells except the blank.

-

Pre-incubation (Causality): Incubate the plate for 10-15 minutes at the assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for reaching equilibrium, especially for competitive inhibitors.

-

Initiate the reaction by adding the substrate to all wells.

-

Measure the reaction progress using the appropriate detection method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot percent inhibition versus the logarithm of inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

-

The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to Km are known.[17][18][19][20]

-

Protocol Framework: Isothermal Titration Calorimetry (ITC)

Expertise: ITC is the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry 'n') in a single, label-free experiment.[21][22]

Procedure Outline:

-

Sample Preparation: Prepare the enzyme and the ligand (title compound) in the exact same, thoroughly degassed buffer. Mismatched buffers will generate large heats of dilution, obscuring the binding signal.

-

Instrument Setup: Load the enzyme into the sample cell and the ligand into the titration syringe. Set the cell temperature, stirring speed, and injection parameters.

-

Titration: Perform a series of small, precisely controlled injections of the ligand into the enzyme solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

-

Data Analysis: Integrate the heat flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.

Protocol Framework: Surface Plasmon Resonance (SPR)

Expertise: SPR is a powerful, real-time, label-free technique for measuring the kinetics of binding (association rate constant, kon, and dissociation rate constant, koff).[23][24][25][26]

Procedure Outline:

-

Surface Preparation: Covalently immobilize the purified enzyme (ligand) onto a sensor chip surface. A control surface is prepared simultaneously to account for non-specific binding.

-

Binding Measurement: Flow a solution containing the title compound (analyte) at various concentrations over the sensor surface. Binding is detected as a change in the refractive index at the surface, measured in Resonance Units (RU).

-

Regeneration: After each binding cycle, flow a regeneration solution (e.g., low pH or high salt) over the surface to remove the bound analyte, preparing the surface for the next injection.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to kinetic models to determine kon and koff. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Protocol Framework: Differential Scanning Fluorimetry (DSF)

Expertise: DSF, or Thermal Shift Assay, is a high-throughput method to screen for ligand binding.[27][28][29][30][31] The principle is that ligand binding typically stabilizes a protein, increasing its melting temperature (Tm).

Procedure Outline:

-

Reaction Setup: In a qPCR plate, mix the purified enzyme, a hydrophobic fluorescent dye (e.g., SYPRO Orange), and either the test compound or a vehicle control.

-

Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature. As the protein unfolds, its hydrophobic core becomes exposed, binding the dye and causing an increase in fluorescence.

-

Data Analysis: Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition. A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

Data Summary and Interpretation

Table 1: Michaelis-Menten Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| AEH-1 | (S)-Isomer | Value | Value | Value | Value |

| AEH-1 | (R)-Isomer | Value | Value | Value | Value |

Table 2: Inhibition and Binding Affinity Data

| Target Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Binding Kd (µM) [Method] |

|---|---|---|---|---|

| Protease X | Compound A | Value | Value | Value [ITC] |

| Kinase Y | Compound B | Value | Value | Value [SPR] |

Conclusion

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is more than a synthetic intermediate; it is a potent tool for the detailed investigation of enzyme mechanisms. Its utility as a specific substrate for AEHs allows for robust assay development, while its structure provides a foundation for probing the active sites of a wider range of enzymes. By integrating classic enzymatic assays with modern biophysical techniques as outlined in this guide, researchers can gain deep, quantitative insights into enzyme-ligand interactions, accelerating basic research and the drug discovery pipeline.

References

-

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. (2025). Ningbo Inno Pharmchem Co., Ltd.[Link]

-

L-p-Hydroxyphenylglycine Methyl Ester. Pharmaffiliates Analytics & Synthetics (P) Ltd.[Link]

-

Basava, V., et al. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry.[Link]

-

IC50 to Ki Converter Tool. Health Sciences Library System, University of Pittsburgh.[Link]

-

Rich, R. L., & Myszka, D. G. (2011). Biophysical methods in early drug discovery. Drug Discovery Today: Technologies.[Link]

-

A beginner's guide to differential scanning fluorimetry. (2022). The Biochemist.[Link]

-

Protocol for enzyme assays. The Royal Society of Chemistry.[Link]

-

Dunn, T. J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.[Link]

-

Takahashi, T., Yamazaki, Y., & Kato, K. (1974). Substrate specificity of an α-amino acid ester hydrolase produced by Acetobacter turbidans A.T.C.C. 9325. Biochemical Journal.[Link]

-

Syromyatnikov, M. Y., et al. (2018). Alpha-Amino Acid Ester Hydrolases: Properties and Applications. ResearchGate.[Link]

-

Lazarevic, D., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research.[Link]

-

Dunn, T. J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC.[Link]

-

Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. PubChem, National Center for Biotechnology Information.[Link]

-

Basics of Enzymatic Assays for HTS. Assay Guidance Manual, National Center for Biotechnology Information.[Link]

-

Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC.[Link]

-

Spectrophotometric assays. Oxford Academic.[Link]

-

Evolution of a Catalytic Mechanism. Oxford Academic.[Link]

-

ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare.[Link]

-

IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube.[Link]

-

Liu, Y., et al. (2024). Drug discovery through biophysical techniques: Methods and applications. Pharmacology & Therapeutics.[Link]

-

The Role of Amino Acids in Pharmaceuticals. Oakwood Labs.[Link]

-

Biomolecules Chapter 9. NCERT.[Link]

-

Reymond, J.L. (2005). Spectrophotometric Enzyme Assays for High-Throughput Screening. ResearchGate.[Link]

-

Todd, M. J., & Gomez, J. (2001). Enzyme kinetics determined by single-injection isothermal titration calorimetry. Analytical Biochemistry.[Link]

-

Surface plasmon resonance. University of Glasgow.[Link]

-

Thermal Shift Assay for screening inhibitors. EUbOPEN.[Link]

-

Tools shaping drug discovery and development. Biophysics Reviews.[Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.[Link]

-

Nashed, Y., & Ghandourah, M. (2010). Amino Acids in the Development of Prodrugs. PMC.[Link]

-

van der Knaap, E. C., et al. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. PMC.[Link]

-

Characterizing Enzyme Kinetics by iTC. TA Instruments.[Link]

-

What is the best method of determining ic50 values and KI (Kinetic inhibition constant) for acetycholinesterase...? ResearchGate.[Link]

-

Alpha-amino-acid esterase. Wikipedia.[Link]

-

Ciulli, A., & Williams, G. (2016). Biophysics in drug discovery: impact, challenges and opportunities. White Rose Research Online.[Link]

-

Protein Ligand Interactions Using Surface Plasmon Resonance. ResearchGate.[Link]

-

Thermal shift assay. Grokipedia.[Link]

-

Applications of biophysical techniques in drug discovery and development. ResearchGate.[Link]

-

Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Amino Acids.[Link]

-

Help with protein inhibition assay setup? ResearchGate.[Link]

-

Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.[Link]

-

Methyl 2-((4-hydroxyphenyl)amino)acetate. PubChem, National Center for Biotechnology Information.[Link]

-

Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. ACS Publications.[Link]

-

Enzyme Inhibition Microassays on Blu-Ray Disks for Drug Discovery. ACS Publications.[Link]

-

Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH.[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate | C9H11NO3 | CID 10932044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oakwoodlabs.com [oakwoodlabs.com]

- 7. Substrate specificity of an α-amino acid ester hydrolase produced by Acetobacter turbidans A.T.C.C. 9325 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-amino-acid esterase - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug discovery through biophysical techniques: Methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 18. IC50-to-Ki -- IC50 to Ki Converter Tool | HSLS [hsls.pitt.edu]

- 19. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

- 22. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. affiniteinstruments.com [affiniteinstruments.com]

- 26. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. portlandpress.com [portlandpress.com]

- 28. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 29. eubopen.org [eubopen.org]

- 30. grokipedia.com [grokipedia.com]

- 31. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride

Welcome to the technical support center for (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride (CAS No: 127369-30-6). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during their work with this critical intermediate. As a key building block in the synthesis of pharmaceuticals like beta-lactam antibiotics, its purity is paramount.[1][2] This document provides field-proven insights and validated protocols to help you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride?

A1: Impurities typically arise from the synthetic route or degradation. The most common species include:

-

The (R)-enantiomer: The opposite stereoisomer is the most challenging impurity to remove.

-

Unreacted Starting Material: (S)-p-Hydroxyphenylglycine may persist if the esterification reaction is incomplete.

-

Hydrolysis Product: The methyl ester can hydrolyze back to (S)-p-Hydroxyphenylglycine, especially in the presence of moisture.

-

Oxidation Byproducts: The phenol group is susceptible to oxidation, which often results in a yellow or brown discoloration of the material.

-

Residual Solvents: Solvents used in the synthesis and workup (e.g., methanol, ethers, ethyl acetate) may be present.

Q2: How can I quickly assess the purity of my material?

A2: A combination of techniques provides the best picture:

-

Melting Point: A sharp melting point is a good indicator of high purity. The melting point for the corresponding (R)-enantiomer hydrochloride is reported to be in the range of 187-190°C.[3][4] A broad melting range suggests the presence of impurities.

-

¹H NMR: This can quickly identify the presence of organic impurities, residual solvents, and confirm the compound's structure. The ratio of the methyl ester singlet to aromatic protons can provide a rough purity estimate.

-

HPLC: High-Performance Liquid Chromatography is essential for quantitative purity assessment. A chiral HPLC method is necessary to determine the enantiomeric excess (e.e.).

Q3: My sample has a distinct yellow or brown tint, but the NMR looks clean. What could be the cause?

A3: This is almost always due to trace amounts of oxidized impurities. Phenolic compounds are known to form highly colored quinone-type structures upon oxidation. While these may be present in concentrations too low to be detected by standard ¹H NMR, they are visually apparent. These can often be removed by recrystallization with a small amount of activated carbon.

Q4: What is the first and most straightforward purification method I should attempt?

A4: For most common impurities (excluding the enantiomer), a carefully executed recrystallization is the most effective and scalable first step. This compound is a crystalline solid, making it an ideal candidate for this technique. A common approach involves dissolving the compound in a minimal amount of a hot polar solvent like methanol and then inducing crystallization by cooling or adding a less polar anti-solvent.

Troubleshooting Guides & Protocols

This section provides in-depth solutions to specific impurity challenges. The following workflow diagram illustrates a general approach to identifying and resolving purity issues.

Caption: General workflow for impurity troubleshooting.

Issue 1: Chemical Impurities and Discoloration

This guide addresses impurities such as unreacted (S)-p-hydroxyphenylglycine, the corresponding hydrolysis product, and colored oxidation byproducts.

Causality: These impurities have different solubility profiles from the desired product. Recrystallization exploits these differences. The desired hydrochloride salt is generally soluble in hot polar solvents like methanol or ethanol and less soluble at colder temperatures. Activated carbon has a high surface area and adsorbs large, flat, aromatic molecules, which are characteristic of the colored degradation products.

Protocol 1: Recrystallization with Activated Carbon Treatment

-

Dissolution: In a fume hood, add the impure (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride to an Erlenmeyer flask. Add a minimal amount of methanol (approx. 5-10 mL per gram of solid) and a stir bar. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not boil excessively.

-

Carbon Treatment (for colored samples): Remove the flask from the heat. Add a very small amount of activated carbon (approx. 1-2% of the solute weight). Caution: Adding carbon to a near-boiling solution can cause it to boil over violently.

-

Hot Filtration: Gently reheat the solution to boiling for 5-10 minutes. Set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper). Quickly filter the hot solution into a clean, pre-warmed flask to remove the carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

-